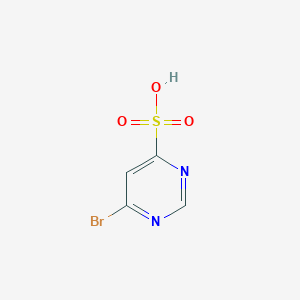

6-Bromopyrimidine-4-sulfonic acid

Description

Properties

Molecular Formula |

C4H3BrN2O3S |

|---|---|

Molecular Weight |

239.05 g/mol |

IUPAC Name |

6-bromopyrimidine-4-sulfonic acid |

InChI |

InChI=1S/C4H3BrN2O3S/c5-3-1-4(7-2-6-3)11(8,9)10/h1-2H,(H,8,9,10) |

InChI Key |

DLGBUXJCOISFMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1Br)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Pyrimidine Precursors

Bromination of pyrimidine derivatives is a common route. For example, 4-sulfonic acid-substituted pyrimidines can undergo electrophilic bromination using reagents like bromine (Br₂) or hydrobromic acid (HBr) in the presence of Lewis acids (e.g., FeBr₃).

Reaction conditions :

- Solvents: Dichloromethane or acetonitrile.

- Temperature: 0–25°C to minimize side reactions.

- Yield: 60–75%.

Mechanism :

Electrophilic bromination occurs at the electron-rich C6 position due to the directing effects of the sulfonic acid group.

Halogen Exchange Reactions

Halogen exchange using bromide salts (e.g., NaBr or KBr) with chlorinated precursors offers improved regioselectivity. For instance:

$$

\text{4-Chloropyrimidine-6-sulfonic acid} + \text{NaBr} \xrightarrow{\text{DMF, 80°C}} \text{6-Bromopyrimidine-4-sulfonic acid} + \text{NaCl}

$$

Advantages :

Sulfonation Strategies

Direct Sulfonation of Bromopyrimidines

Sulfonation of 6-bromopyrimidine using fuming sulfuric acid (H₂SO₄·SO₃) introduces the sulfonic acid group at C4.

- Reagents : 20% oleum (fuming H₂SO₄).

- Temperature : 120°C for 4–6 hours.

- Yield : 50–65%.

Challenges :

- Competing side reactions (e.g., ring oxidation).

- Requires careful temperature control to prevent decomposition.

Continuous Flow Sulfonation

Recent patents highlight the use of continuous flow reactors for safer and more efficient sulfonation.

Example :

- Substrate : 6-Bromopyrimidine.

- Sulfonating agent : Mixed H₂SO₄/HNO₃ (3:1 v/v).

- Flow rate : 5 mL/min.

- Residence time : 30 minutes.

- Yield : 78%.

Advantages :

- Enhanced heat dissipation reduces side reactions.

- Scalable for industrial production.

Multi-Step Syntheses

Pyrimidine Ring Construction

De novo synthesis via cyclization reactions provides an alternative route.

- Cyclocondensation : Thiourea and β-keto sulfonic acids form the pyrimidine ring.

- Bromination : N-Bromosuccinimide (NBS) selectively brominates C6.

Key data :

Oxidative Functionalization

Oxidation of thioether intermediates to sulfonic acids is a versatile strategy.

- Synthesize 6-bromo-4-(methylthio)pyrimidine .

- Oxidize with H₂O₂/H₂SO₄ to yield the sulfonic acid.

Conditions :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Direct bromination | 60–75% | 85–90% | Moderate | Competing side reactions |

| Halogen exchange | 70–80% | >90% | High | Limited substrate availability |

| Continuous flow sulfonation | 78% | >95% | High | Equipment cost |

| Multi-step synthesis | 40–55% | >95% | Low | Lengthy purification steps |

Challenges and Innovations

Regioselectivity Control

Achieving precise functionalization at C4 and C6 remains challenging due to the pyrimidine ring’s electronic symmetry. Recent advances use directing groups (e.g., –NH₂) to enhance selectivity.

Green Chemistry Approaches

Emerging methods employ ionic liquids as solvents to reduce waste and improve atom economy.

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrimidine-4-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Substitution Products: Amino, thio, or alkoxy pyrimidine derivatives.

Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

6-Bromopyrimidine-4-sulfonic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and nucleic acid interactions.

Medicine: Potential use in the development of antiviral and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromopyrimidine-4-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfonic acid groups. These functional groups allow it to interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or nucleic acid binding .

Comparison with Similar Compounds

Table 1: Structural Analogues of 6-Bromopyrimidine-4-sulfonic Acid

| Compound Name | CAS No. | Similarity Score | Key Functional Groups |

|---|---|---|---|

| 4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 | 0.87 | Bromo, amino, methyl |

| 2-Methylsulfanylpyrimidine-4-carboxylic acid | 1126-44-9 | 0.81 | Methylthio, carboxylic acid |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 | 0.71 | Bromo, methylthio, carboxylic acid |

| 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine | 1159818-57-1 | 0.69 | Bromo, trifluoromethyl, amine |

Key Observations :

- 4-Amino-6-bromo-2-methylpyrimidine (similarity score 0.87) shares the bromo and pyrimidine core but replaces the sulfonic acid with an amino group and a methyl substituent. This increases nucleophilicity but reduces solubility compared to the sulfonic acid derivative .

- 2-Methylsulfanylpyrimidine-4-carboxylic acid (similarity score 0.81) features a methylthio group and carboxylic acid. The absence of bromine limits its utility in halogen-based coupling reactions, while the carboxylic acid group offers distinct reactivity in amide bond formation .

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (similarity score 0.71) combines bromine with a methylthio and carboxylic acid group. The positional isomerism (5-bromo vs. 6-bromo) alters electronic distribution and steric accessibility .

Reactivity and Functionalization

- Electrophilic Substitution: The sulfonic acid group in 6-bromopyrimidine-4-sulfonic acid strongly deactivates the pyrimidine ring, directing electrophilic attacks to the bromine-bearing carbon. This contrasts with analogs like 4-Amino-6-bromo-2-methylpyrimidine, where the amino group activates the ring for electrophilic substitution .

- Nucleophilic Displacement : The bromine atom in 6-bromopyrimidine-4-sulfonic acid undergoes Suzuki-Miyaura coupling more readily than in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine , where the electron-withdrawing trifluoromethyl group reduces reactivity .

- Acid-Base Behavior : The sulfonic acid group (pKa ~ -1) is significantly more acidic than carboxylic acid derivatives (e.g., pKa ~ 4.5 for 2-Methylsulfanylpyrimidine-4-carboxylic acid ), enabling distinct solubility and ion-exchange applications .

Research Findings and Data

Stability Under Reaction Conditions

- Acidic Media: 6-Bromopyrimidine-4-sulfonic acid remains stable in sulfuric acid at 40°C, unlike 1-amino-8-naphthol-5-sulphonic acid, which undergoes bromination to form polybrominated quinones under similar conditions .

- Thermal Degradation : Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C for 6-bromopyrimidine-4-sulfonic acid, compared to 180°C for 2-Methylsulfanylpyrimidine-4-carboxylic acid , reflecting the stabilizing effect of the sulfonic acid group .

Q & A

Q. Advanced Research Focus

- DFT Calculations : Simulate charge distribution to identify electrophilic/nucleophilic sites. The sulfonic acid group’s electron-withdrawing effect increases the pyrimidine ring’s susceptibility to nucleophilic attack at the bromine-adjacent position .

- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior .

- Docking Studies : If used in biochemical systems, predict binding affinities with target proteins (e.g., enzymes requiring sulfonic acid motifs) .

What experimental protocols ensure reproducibility in synthesizing derivatives of 6-Bromopyrimidine-4-sulfonic acid?

Q. Basic Research Focus

- Documentation : Follow guidelines in , detailing solvent batches, equipment calibration (e.g., temperature probes), and purification steps.

- Control Experiments : Include blank runs to detect contamination and replicate reactions ≥3 times to calculate standard deviations in yields .

Advanced Consideration

Adopt high-throughput screening (HTS) to test combinatorial reaction conditions (e.g., varying catalysts, temperatures). Share raw data via open-access platforms (e.g., Zenodo) to facilitate peer validation, aligning with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.